1,1'-Diformylferrocen
Description
Significance of the Ferrocene (B1249389) Framework in Advanced Chemical Research
The discovery of ferrocene in 1951 is widely considered a landmark event that catalyzed the rapid expansion of organometallic chemistry. wikipedia.orgmagritek.com The ferrocene unit imparts remarkable stability, stemming from its "sandwich" structure where the iron atom is bonded to the pi systems of two cyclopentadienyl (B1206354) anions. magritek.com This arrangement leads to a molecule that is thermally stable, often up to 400 °C, and resistant to air, water, and strong bases. wikipedia.org
A key characteristic of the ferrocene framework is its rich and reversible redox chemistry. acs.org The iron center can undergo a one-electron oxidation to form the stable ferrocenium (B1229745) cation, a process that is electrochemically reversible. wikipedia.orgacs.org This property is fundamental to its application in electrochemical sensors, redox-active polymers, and as a standard in electrochemical measurements. acs.orgnih.gov Furthermore, the cyclopentadienyl rings exhibit aromatic character, allowing for a wide range of electrophilic substitution reactions, which facilitates the introduction of various functional groups and the synthesis of a vast library of ferrocene derivatives. wikipedia.orgscience.gov These derivatives have found applications in catalysis, materials science, and medicinal chemistry. biomedpharmajournal.orgresearchgate.net
Role of Dialdehyde (B1249045) Functionality in Diverse Synthetic Pathways and Functional Material Design
The presence of two aldehyde groups in 1,1'-diformylferrocene opens up a vast landscape of synthetic possibilities. Aldehydes are highly versatile functional groups that can participate in a wide array of chemical transformations, including condensation reactions, oxidations, reductions, and carbon-carbon bond-forming reactions. The dialdehyde nature of 1,1'-diformylferrocene allows for the construction of symmetrical and unsymmetrical molecules, polymers, and supramolecular assemblies. acs.orgresearchgate.net
This dual reactivity is instrumental in the design of functional materials. For instance, the aldehyde groups can react with amines to form Schiff bases, which are precursors to various ligands, polymers, and macrocycles. acs.orgresearchgate.net These reactions are fundamental to the development of chemosensors, where the binding of a specific analyte to the Schiff base ligand can induce a detectable change in the electrochemical or optical properties of the ferrocene core. researchgate.net The ability of dialdehydes to act as cross-linking agents is also crucial in modifying the properties of biopolymers and other materials, enhancing their mechanical strength and thermal stability. mdpi.comtandfonline.com
Historical Context and Evolution of Research Trajectories for 1,1'-Diformylferrocene
Following the initial discovery and characterization of ferrocene, the exploration of its derivatives began almost immediately. biomedpharmajournal.org The synthesis of 1,1'-diformylferrocene provided chemists with a valuable disubstituted ferrocene building block. Early research focused on its fundamental reactivity, exploring reactions such as the Cannizzaro reaction, Wittig reaction, and various condensation reactions. researchgate.net
Over time, the research focus has shifted towards harnessing the unique combination of the ferrocene core and the dialdehyde groups for specific applications. A significant research trajectory has been its use in the synthesis of complex ligands for coordination chemistry and asymmetric catalysis. acs.orgresearchgate.net The ability to create rigid and sterically defined structures around the ferrocene scaffold has been particularly valuable in designing catalysts for enantioselective transformations. researchgate.net
Another major area of evolution has been the incorporation of 1,1'-diformylferrocene into polymers and supramolecular structures. nih.govwikipedia.org The predictable geometry and the reactive aldehyde groups make it an ideal monomer for the synthesis of redox-active polymers with potential applications in coatings, sensors, and drug delivery. nih.govwikipedia.org In supramolecular chemistry, it serves as a versatile component for constructing intricate architectures through hydrogen bonding and other non-covalent interactions. nih.gov The ongoing research continues to explore new synthetic methodologies and applications, solidifying the position of 1,1'-diformylferrocene as a cornerstone of modern organometallic and materials chemistry. acs.orgresearchgate.net
Interactive Data Table: Properties of 1,1'-Diformylferrocene
| Property | Value |
| Chemical Formula | C12H10FeO2 |
| Molar Mass | 242.06 g/mol |
| Appearance | Orange to red crystalline solid |
| Melting Point | 151-156 °C |
| Solubility | Insoluble in water, soluble in many organic solvents |
Note: The data in this table is compiled from various sources and may have slight variations.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H10FeO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) |
InChI |
InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;/q2*-1;+2 |
InChI Key |
SAFRFSWGAIUFAY-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1C=O.[CH-]1C=CC=C1C=O.[Fe+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Diformylferrocene and Its Chemical Derivatives
Direct Formylation and Analogous Synthetic Procedures
The introduction of formyl groups onto the cyclopentadienyl (B1206354) (Cp) rings of ferrocene (B1249389) is a fundamental step in accessing a wide array of more complex molecules. Methodologies range from direct, one-pot procedures to more controlled, multi-step sequences.
A highly efficient and widely adopted method for the synthesis of 1,1'-diformylferrocene involves the direct dilithiation of ferrocene, followed by quenching with a suitable formylating agent. The use of tetramethylethylenediamine (TMEDA) is crucial for forming the 1,1'-dilithioferrocene-TMEDA complex, which ensures disubstitution across both Cp rings.
A typical one-pot procedure involves treating ferrocene with n-butyllithium (n-BuLi) in the presence of TMEDA in a non-polar solvent like hexane. thieme-connect.de This results in the precipitation of the 1,1'-dilithioferrocene-TMEDA complex. After removing the supernatant, the complex is redissolved in an ethereal solvent such as tetrahydrofuran (B95107) (THF) and cooled to a low temperature (-78 °C). thieme-connect.de The lithiated intermediate is then reacted with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). researchgate.net Subsequent aqueous workup and purification by column chromatography yield the desired 1,1'-diformylferrocene as a dark red solid. This one-pot method is notable for its high yields, which can reach up to 80%. thieme-connect.de
| Reactant/Reagent | Function | Typical Conditions | Ref. |
| Ferrocene | Starting Material | - | thieme-connect.de |
| n-Butyllithium (n-BuLi) | Lithiating Agent | ~2.2 equivalents | thieme-connect.de |
| TMEDA | Chelating Agent | ~2.4 equivalents | thieme-connect.de |
| Hexane | Solvent for Lithiation | Room temperature, 12 h | thieme-connect.de |
| THF | Solvent for Formylation | -78 °C | thieme-connect.de |
| DMF | Formylating Agent | Quench at low temperature | researchgate.net |
While one-pot dilithiation is highly effective, multi-step routes offer alternative pathways to 1,1'-diformylferrocene, often starting from other mono- or disubstituted ferrocenes.
The Vilsmeier-Haack reaction, which uses a reagent formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a classic method for formylating electron-rich aromatic compounds, including ferrocene. chemistrysteps.comorganic-chemistry.orgwikipedia.org Applying this reaction to ferrocene typically yields mono-formylferrocene. However, introducing a second formyl group onto the other ring via a subsequent Vilsmeier-Haack reaction is challenging because the first electron-withdrawing formyl group deactivates the ferrocene nucleus towards further electrophilic substitution.
A more practical multi-step approach involves starting with a different 1,1'-disubstituted precursor. For example, large-scale syntheses of 1,1'-ferrocenedicarboxylic acid have been developed, which can then be converted to a variety of derivatives. acs.org This dicarboxylic acid can serve as a key intermediate, which can be transformed through several steps into 1,1'-diformylferrocene, providing a controlled, albeit longer, synthetic route compared to direct formylation. Another example involves the formylation of other disubstituted ferrocenes, such as ansa ijpcbs.com-ferrocene (a bridged ferrocenophane), which yields separable 1,3- and 1,2-ansa-ferrocene aldehydes.
Optimized One-Pot Synthetic Routes (e.g., from Dilithioferrocene-TMEDA Complex)
Selective Functionalization Strategies and Derivatization
The two aldehyde functionalities of 1,1'-diformylferrocene are gateways to a vast range of chemical derivatives. The compound serves as a versatile building block for synthesizing complex ligands, polymers, and molecules with specific electronic or medicinal properties.
Reductive amination of 1,1'-diformylferrocene is a powerful strategy for producing a diverse family of nitrogen-containing ferrocene derivatives. The choice of reducing agent is critical as it allows for selective synthesis of different product classes. researchgate.netacs.org
Using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in reactions with primary or secondary amines leads to the formation of tertiary (ferrocenylmethyl)amines. researchgate.netacs.org When diamines are used, this method can be employed to construct [2+2] macrocyclic compounds or azaferrocenophanes.
Conversely, employing a stronger reducing agent such as lithium aluminium hydride (LiAlH₄) results in the formation of (iminomethyl)ferrocenes and secondary (ferrocenylmethyl)amines. researchgate.netacs.org These optimized one- or two-step protocols are highly efficient, with isolated yields often ranging from 65% to 97%. researchgate.net
| Reducing Agent | Reactant Type | Product Type | Ref. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Primary/Secondary Amines, Diamines | Tertiary (ferrocenylmethyl)amines, Azaferrocenophanes | researchgate.netacs.org |
| Lithium Aluminium Hydride (LiAlH₄) | Primary/Secondary Amines | (Iminomethyl)ferrocenes, Secondary (ferrocenylmethyl)amines | researchgate.netacs.org |
The Wittig reaction provides a reliable method for converting the aldehyde groups of 1,1'-diformylferrocene into carbon-carbon double bonds, yielding olefinic derivatives. tu-chemnitz.de This reaction involves treating the dialdehyde (B1249045) with a phosphorus ylide, typically generated in situ from a phosphonium (B103445) salt and a strong base. For instance, the reaction of 1,1'-diformylferrocene with p-iodobenzyltriphenylphosphonium ylide produces (E,E)-1,1'-bis(p-iodophenyl)ethenyl ferrocene. researchgate.net These vinyl-ferrocene compounds can serve as precursors for further functionalization. For example, subsequent palladium-catalyzed cross-coupling reactions can convert the iodo-aryl groups into more complex structures, including alkynyl derivatives. researchgate.net
Introducing substituents adjacent to the existing formyl groups (at the 2,2'-positions) requires a sophisticated, multi-step strategy involving protection and directed metallation. Direct deprotonation (lithiation) ortho to a formyl group is not feasible due to the reactivity of the aldehyde.
The established method involves first protecting the two aldehyde functionalities as acetals, for example by reacting 1,1'-diformylferrocene with a diol like 1,3-propanediol (B51772) to form 1,1'-di(1,3-dioxan-2-yl)ferrocene. researchgate.nettu-chemnitz.de This protected intermediate can then undergo selective ortho-lithiation using a strong base like tert-butyllithium (B1211817) (t-BuLi). The resulting lithiated species can be trapped with an electrophile. tu-chemnitz.de If DMF is used as the electrophile, new formyl groups are introduced at the ortho positions. A final deprotection step, typically under acidic conditions, removes the acetal (B89532) groups to regenerate the aldehydes. tu-chemnitz.de This powerful sequence allows for the synthesis of highly functionalized derivatives such as 1,1',2-triformylferrocene and 1,1',2,2'-tetraformylferrocene. researchgate.nettu-chemnitz.de
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds in modern organic synthesis. nih.govlibretexts.orgrsc.org These methods offer mild reaction conditions and high functional group tolerance, making them suitable for the functionalization of sensitive organometallic compounds like 1,1'-diformylferrocene. Key examples of such reactions include the Suzuki, Heck, and Sonogashira couplings. libretexts.orgfiveable.mewikipedia.orgwikipedia.orglibretexts.org
The Suzuki-Miyaura coupling reaction, which couples organoboronic acids with organic halides, has been utilized for the synthesis of aryl-substituted ferrocene derivatives. torontomu.caorganic-chemistry.orgresearchgate.net For instance, 1,1'-ferrocene diboronic acid can be reacted with various aryl halides in the presence of a palladium catalyst, such as PdCl2(dppf), to yield mono- or bis-aryl-substituted ferrocenes. torontomu.ca This methodology allows for the introduction of a wide range of aryl groups onto the ferrocene core, enabling the fine-tuning of its electronic and steric properties.
The Heck reaction , involving the coupling of an unsaturated halide with an alkene, provides a route to vinyl-substituted ferrocenes. wikipedia.orgmdpi.comorganic-chemistry.org While direct examples with 1,1'-diformylferrocene are less common, the general applicability of the Heck reaction to aryl halides suggests its potential for modifying halogenated derivatives of 1,1'-diformylferrocene. rug.nl The reaction typically employs a palladium catalyst and a base to facilitate the formation of a new carbon-carbon double bond. wikipedia.org
The Sonogashira coupling reaction is a powerful method for forming C(sp2)–C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, has been instrumental in synthesizing ferrocene derivatives containing alkynyl functionalities. libretexts.org These alkynyl-substituted ferrocenes are valuable precursors for more complex structures and materials with interesting photophysical and electronic properties.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Ferrocene Derivatives
| Reaction Type | Reactants | Catalyst System | Bond Formed | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboronic acid + Organic halide | Pd(0) catalyst (e.g., Pd(PPh3)4), Base | C(sp2)-C(sp2) | Mild conditions, high functional group tolerance, commercial availability of reagents. researchgate.netbeilstein-journals.org |
| Heck Reaction | Alkene + Unsaturated halide/triflate | Pd(0) catalyst, Base | C=C | Forms substituted alkenes, good stereoselectivity. wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp2)-C(sp) | Synthesis of conjugated enynes and arylalkynes. wikipedia.orglibretexts.org |
Condensation Reactions for Schiff Bases and Hydrazone Derivatives
The aldehyde functionalities of 1,1'-diformylferrocene are highly reactive towards nucleophiles, making condensation reactions a straightforward method for synthesizing a wide variety of derivatives. The reaction with primary amines yields Schiff bases (imines), while reaction with hydrazines or hydrazides produces hydrazones. researchgate.netresearchgate.netscispace.comlibretexts.org These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. libretexts.org
Schiff bases derived from 1,1'-diformylferrocene are synthesized by the condensation of the dialdehyde with two equivalents of a primary amine. researchgate.netscispace.com These reactions are often catalyzed by an acid and can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus. umsystem.edu The resulting bis(imine) ferrocene derivatives are versatile ligands in coordination chemistry and building blocks for supramolecular structures.
Hydrazone derivatives are similarly prepared through the condensation of 1,1'-diformylferrocene with hydrazine (B178648) or its substituted derivatives, such as hydrazides. nih.govnih.govresearchgate.net These compounds are of significant interest due to their potential biological activities and their role as intermediates in the synthesis of other heterocyclic compounds. nih.govnih.govmdpi.com The reaction is generally facile and results in the formation of stable, often crystalline, products. researchgate.net
Table 2: Synthesis of Schiff Base and Hydrazone Derivatives from 1,1'-Diformylferrocene
| Derivative Type | Reactant | General Reaction Conditions | Product Functional Group | Reference |
|---|---|---|---|---|
| Schiff Base | Primary Amine (R-NH2) | Acid catalysis, removal of water | C=N-R | researchgate.netscispace.com |
| Hydrazone | Hydrazine (H2N-NH2) or Hydrazide (R-CO-NHNH2) | Typically refluxing in a suitable solvent like ethanol | C=N-NH2 or C=N-NH-CO-R | nih.govresearchgate.netmdpi.com |
Sustainable and Solvent-Free Synthetic Approaches
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods. For the synthesis of 1,1'-diformylferrocene derivatives, mechanochemistry and solid-state reactions have emerged as promising alternatives to traditional solution-based methods.
Mechanochemical Synthesis of Organometallic Macromolecules
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or minimal-solvent approach to synthesis. rsc.org This technique has been successfully applied to the synthesis of ferrocene-containing macromolecules. duke.eduresearchgate.net For instance, grinding 1,1'-diformylferrocene with diamines can lead to the formation of poly(ferrocenylene imine)s in a rapid and efficient manner, often with higher yields and purity compared to solution-based methods. rsc.org The mechanical energy provided by grinding or milling facilitates the reaction between the solid reactants, eliminating the need for bulk solvents and simplifying product isolation. rsc.orgacs.org
Solid-State Reactions Utilizing Solid Supports (e.g., Rice Husk Ash, Redmud)
Solid-state reactions, where the reactants are mixed in the absence of a solvent, can be facilitated by the use of solid supports. These supports can act as catalysts or simply as a medium to disperse the reactants and enhance their reactivity. While specific examples for 1,1'-diformylferrocene are emerging, the use of industrial byproducts like rice husk ash and red mud as catalysts or supports in organic synthesis is a growing field. mdpi.comnih.govmdpi.comdtu.dk Red mud, with its high content of iron oxides, can potentially catalyze oxidation or condensation reactions. mdpi.comnih.gov Rice husk ash, a source of silica (B1680970), can be functionalized to create supported catalysts for various transformations. mdpi.com These materials offer a low-cost and sustainable option for developing new synthetic methodologies.
Synthesis of Symmetrically and Unsymmetrically Substituted Ferrocene Derivatives
The functionalization of 1,1'-diformylferrocene can lead to either symmetrically or unsymmetrically substituted derivatives, depending on the reaction conditions and the stoichiometry of the reagents.
Symmetrically substituted ferrocene derivatives are typically obtained when 1,1'-diformylferrocene is reacted with an excess of a single reagent, leading to the modification of both cyclopentadienyl rings in an identical manner. researchgate.net For example, the condensation with two equivalents of the same primary amine yields a symmetrical bis(Schiff base). researchgate.net Similarly, palladium-catalyzed cross-coupling reactions with an excess of an arylboronic acid can lead to the formation of 1,1'-diarylferrocenes. torontomu.ca
Unsymmetrically substituted ferrocene derivatives , where the two cyclopentadienyl rings bear different substituents, are more challenging to synthesize but offer greater control over the final molecular architecture. researchgate.netrsc.orgorganic-chemistry.org One approach involves a stepwise functionalization. For instance, one aldehyde group of 1,1'-diformylferrocene can be selectively reacted, followed by a different reaction on the remaining aldehyde group. Another strategy involves the reaction of 1,1'-diformylferrocene with a sub-stoichiometric amount of a reagent, leading to a statistical mixture of monosubstituted, disubstituted, and unreacted starting material, from which the desired unsymmetrical product must be separated. More controlled methods for achieving unsymmetrical substitution are an active area of research. nih.gov
Table 3: Comparison of Synthetic Strategies for Symmetrical and Unsymmetrical Ferrocene Derivatives
| Strategy | Description | Typical Outcome | Challenges |
|---|---|---|---|
| Symmetrical Substitution | Reaction of 1,1'-diformylferrocene with an excess of a single reagent. | Both cyclopentadienyl rings are functionalized identically. | Limited to symmetrical products. |
| Unsymmetrical Substitution | Stepwise functionalization or use of sub-stoichiometric amounts of reagents. | The two cyclopentadienyl rings bear different substituents. | Often requires careful control of reaction conditions and may involve challenging separations. researchgate.net |
Coordination Chemistry and Metallosupramolecular Architectures Based on 1,1 Diformylferrocene
Rational Design and Synthesis of Ferrocene-Derived Ligands
The strategic design of ligands derived from 1,1'-diformylferrocene allows for the fine-tuning of steric and electronic properties, which is crucial for their subsequent coordination behavior and the reactivity of the resulting metal complexes. numberanalytics.com The synthetic accessibility of this ferrocene (B1249389) derivative has facilitated the creation of a wide range of ligand systems, including those with hybrid donor atoms and heavier pnictogens.
P,N-Hybrid Ferrocene Ligands and Their Variants
The condensation of 1,1'-diformylferrocene with various amines and phosphines has proven to be a fruitful strategy for generating P,N-hybrid ligands. These ligands are of particular interest due to the combination of hard (nitrogen) and soft (phosphorus) donor sites, which can lead to unique coordination modes and catalytic activities. ias.ac.in For instance, the reaction of 1,1'-diformylferrocene with primary amines yields diimines, which can be further functionalized. A notable example involves the synthesis of ferrocene-based P,N ligands for use in asymmetric transfer hydrogenation. science.gov
Furthermore, Schiff base ligands, readily prepared from the condensation of 1,1'-diformylferrocene and primary amines, have been extensively used to create a variety of metal complexes. mdpi.com These reactions are often straightforward and yield multidentate ligands capable of coordinating to one or more metal centers. jocpr.com The resulting imine-based ligands have been shown to form stable complexes with a range of transition metals. researchgate.net
Ligand Scaffolds Incorporating Pnictogens Beyond Phosphorus as Donor Sites
Recent research has expanded beyond traditional phosphorus-based ligands to include heavier pnictogen atoms such as arsenic (As), antimony (Sb), and bismuth (Bi). mdpi.comnih.gov This expansion allows for a systematic study of how the nature of the donor atom influences the properties of the resulting metal complexes. The synthesis of these ligands often involves the reaction of a lithiated ferrocene derivative with a pnictogen halide. For example, 1,1'-diarsanyl- and 1,1'-distibanylferrocenes have been synthesized and their coordination chemistry explored. mdpi.com The synthesis of a ferrocene phosphinostibine and its derivatives highlights the interest in these mixed pnictogen systems. nih.gov
The electronic and steric properties of these ligands are significantly different from their phosphine (B1218219) analogues, which can lead to novel reactivity and coordination geometries. nih.gov The decreasing E-E bond energies from phosphorus to bismuth present synthetic challenges but also offer opportunities for creating unique interpnictogen chains and clusters. uni-regensburg.de
Multidentate Ligand Systems for Transition Metal Coordination
1,1'-Diformylferrocene is an excellent platform for the construction of multidentate ligands, which can form multiple coordinate bonds with a central metal ion. savemyexams.com These ligands are crucial in the formation of stable and well-defined metallosupramolecular architectures. researchgate.net The synthesis of such ligands often involves multi-step reactions, starting with the functionalization of the aldehyde groups. For example, ferrocene-based multidentate ligands have been designed for crystal engineering, leading to the self-assembly of mixed-metal complexes. researchgate.net
The resulting complexes can exhibit a variety of geometries, from discrete molecules to extended coordination polymers. researchgate.net The design of these ligands can be tailored to control the nuclearity and dimensionality of the final metal assembly. The use of trisyl-based multidentate ligands has also been explored for the synthesis of unique transition-metal complexes. rsc.org
Complexation with Transition Metals
The coordination of ligands derived from 1,1'-diformylferrocene with various transition metals has led to the isolation and characterization of a plethora of novel complexes. The study of these complexes provides fundamental insights into their structural arrangements and the electronic interplay between the ligand and the metal center.
Structural Elucidation of Novel Metal Complexes
X-ray crystallography has been an indispensable tool for determining the solid-state structures of metal complexes derived from 1,1'-diformylferrocene-based ligands. These studies have revealed a wide range of coordination modes and geometries. For example, the structures of copper(II) and zinc(II) complexes with ferrocene-containing nitrogen ligands have been determined, providing insights into the metal-ligand bonding. researchgate.net Similarly, the crystal structures of palladium(II) complexes with P,N-containing ferrocene ligands have been elucidated. science.gov
The structural analysis of these complexes often reveals interesting features, such as the planarity of the ligand backbone and the specific bond lengths and angles around the metal center. mdpi.comijcce.ac.ir For instance, in some iron(II) complexes, the Fe-N and Fe-O bond lengths are comparable to those in other reported Fe(II) complexes. mdpi.com The coordination geometry can range from square planar and tetrahedral to octahedral, depending on the metal ion and the denticity of the ligand. mdpi.com
| Compound | Metal Center | Coordination Geometry | Key Structural Features | Reference |
| Cu(8a)22 | Cu(II) | Not specified | --- | researchgate.net |
| Cu(8c)2(CH3OH)22 | Cu(II) | Not specified | --- | researchgate.net |
| [Fe(H2tmidc)2(H2O)2]·2H2O | Fe(II) | Mononuclear | Fe-N: 2.1407(11) Å, Fe-O: 2.1031(11) Å, 2.1840(10) Å | mdpi.com |
| [(μ-1)PdCl2]2 | Pd(II) | Dimer | Ligand-bridged | science.gov |
| [FeL2(H2O)2]∙H2O | Fe(II) | Octahedral | --- | ijcce.ac.ir |
Influence of Ligand Electronic Properties on Metal Center Reactivity and Electron Density
The electronic properties of the ferrocene-based ligands have a profound impact on the reactivity and electron density of the coordinated metal center. numberanalytics.com The electron-donating or electron-withdrawing nature of the substituents on the ferrocene core can be tuned to modulate the electronic environment of the metal. nih.gov This, in turn, influences the redox properties of the complex and its catalytic activity.
Cyclic voltammetry is a key technique used to probe the electronic communication between the ferrocene unit and the metal center. researchgate.netacs.org For many of these complexes, reversible oxidation of the ferrocene moiety is observed, and the potential at which this occurs can provide information about the electron-donating ability of the ligand. acs.orgnih.gov For example, the introduction of electron-donating groups on the ferrocene ligand can lead to an increase in the electron density at the metal center, making it more susceptible to oxidation. mdpi.com Conversely, electron-withdrawing groups can stabilize the metal center in lower oxidation states. nih.gov DFT calculations have been employed to understand the electronic structure of these complexes and to rationalize the observed electrochemical behavior. researchgate.netnsf.gov
| Ligand System | Metal Center | Key Finding | Technique(s) | Reference |
| Ferrocene-containing nitrogen ligands | Zn(II), Ni(II) | Ionization occurs from a ferrocene unit. | Voltammetry, DFT | researchgate.net |
| Bis-ferrocenyl-pydinediimine | Mg, Zn, Fe, Co | Electronic coupling between ferrocenes is switched on upon metal binding. | Cyclic Voltammetry, UV-vis, DFT | nsf.gov |
| Ferrocenyl-containing Schiff base | Ni(II), Cu(II) | Interaction between ferrocene and the metal center established. | UV-vis, Electrochemistry | mdpi.com |
Formation of Supramolecular Coordination Assemblies
Self-Assembled Dimers and Oligomeric Structures
The condensation reactions of 1,1'-diformylferrocene and its derivatives serve as a powerful tool for creating discrete, well-defined dimers and oligomers. These assemblies are often held together by dynamic covalent bonds or strong non-covalent interactions, such as hydrogen bonding.
Reductive amination of 1,1'-diformylferrocene with various amines has been shown to produce a range of compounds, including diferrocenylamines and azaferrocenophanes. acs.org These reactions typically yield stable products in high yields and demonstrate the utility of the formyl groups in forming larger, multi-ferrocene systems. acs.org Another common reaction is the Knoevenagel condensation, for instance, with indolin-2-one, which leads to the formation of symmetrical 1,1'-disubstituted ferrocene derivatives. researchgate.net These products can exhibit intermolecular hydrogen bonding between the substituent units, further stabilizing the dimeric structure in the solid state. researchgate.net
Derivatives of 1,1'-diformylferrocene, such as 1,1'-ferrocenedicarboxylic acid, have been observed to form highly organized self-assembled structures. On gold surfaces, 1,1'-ferrocenedicarboxylic acid molecules arrange into dimer rows and distinct six-molecule (hexamer) clusters, primarily driven by hydrogen bonding between the carboxylic acid groups. aip.org Similarly, ferrocene derivatives featuring a pyrimidinedione unit form stable, non-covalent dimers in solution through hydrogen bonding, which facilitates strong electronic communication between the two ferrocene centers. miami.edu
The concept of intramolecular dimerization has also been realized. Starting from 1,1'-diformylferrocene, a 1,1'-bis(verdazyl)ferrocene diradical was synthesized. acs.org In the solid state, this molecule exhibits an intramolecular π-dimerization between the two verdazyl radical units, leading to strong antiferromagnetic coupling that renders the molecule diamagnetic at room temperature. acs.org
| Assembly Type | Precursor(s) | Key Reaction/Interaction | Resulting Structure | Ref. |
| Dimer | 1,1'-Diformylferrocene, Amines | Reductive Amination | Diferrocenylamines, Azaferrocenophanes | acs.org |
| Dimer | 1,1'-Diformylferrocene, Indolin-2-one | Knoevenagel Condensation | 3,3′-[(E,E)-ferrocene-1,1′-diyldimethylidyne]diindolin-2-one | researchgate.net |
| Dimer/Oligomer | 1,1'-Ferrocenedicarboxylic Acid | Hydrogen Bonding | Dimer rows and hexamer clusters on Au(111) | aip.org |
| Intramolecular Dimer | 1,1'-Bis(verdazyl)ferrocene (from 1,1'-diformylferrocene) | π-Stacking | Intramolecularly associated π-dimer | acs.org |
| Oligomer | 1,2-Diformylferrocene, Phosphonates | Horner–Wadsworth–Emmons (HWE) Reaction | Conjugated ferrocenyl-containing oligomers | researchgate.net |
Ferrocene-Containing Organic Cages and Macrocycles
The geometry of 1,1'-diformylferrocene makes it an ideal component for constructing three-dimensional molecular containers and large cyclic structures. The reaction of this dialdehyde (B1249045) with multitopic linkers, particularly trigonal amines, through dynamic covalent chemistry has proven to be a highly effective strategy for synthesizing ferrocene-containing organic cages.
It has been demonstrated that the [3+2] condensation of 1,1'-diformylferrocene with C3-symmetric aromatic amines readily and efficiently forms prismatic organic cages. rsc.org These structures consist of three ferrocene units acting as pillars, connected by two trigonal aromatic planes at the top and bottom. rsc.org The formation of these cages is often achieved through imine bond formation, a reversible reaction that allows for error correction and thermodynamic self-assembly into the most stable cage structure. rsc.orgrsc.org A noteworthy development in this area is the use of solvent-free mechanochemistry, which can dramatically accelerate the synthesis of these cages and related macrocycles, sometimes by a factor of over 200 compared to solution-based methods, while also being more environmentally friendly. rsc.orghhu.de
Beyond imine chemistry, other linkage strategies have been employed. A D3h-symmetry prismatic cage was synthesized using boronate ester linkages. rsc.org This was achieved through the condensation of a 1,1'-diboronated ferrocene derivative with a planar, trigonal alcohol (2,3,6,7,10,11-hexahydroxytriphenylene). rsc.org The resulting cage features three ferrocene units as the prismatic sides and two triphenylene (B110318) units as the triangular faces, with cyclic voltammetry studies confirming electronic communication between the ferrocene moieties. rsc.org
Ferrocene-containing macrocycles represent another significant class of supramolecular architectures. While various synthetic methods exist, those incorporating the 1,1'-ferrocene-diyl unit are of particular interest. whiterose.ac.uk "Shotgun" synthesis, a one-pot, multi-component approach, has been used to create a variety of ferrocene-embedded conjugated macrocycles, or "nanohoops". rsc.orgd-nb.info This method allows for the rapid generation of structural diversity. rsc.org The size of the resulting macrocycle has been shown to significantly influence its conformation, electronic structure, and photophysical properties. rsc.orgd-nb.info
| Architecture | Ferrocene Building Block | Linker/Co-reactant | Key Reaction/Linkage | Yield | Ref. |
| Prismatic Organic Cage | 1,1'-Diformylferrocene | C3-Symmetric Aromatic Amine | Imine Condensation | - | rsc.org |
| Prismatic Organic Cage | 1,1'-Diformylferrocene | Tris(4-aminophenyl)amine | Imine Condensation (Mechanochemical) | - | rsc.orgcrystallography.net |
| D3h-Symmetry Prismatic Cage | 1,1'-Ferrocenediboronic acid derivative | 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | Boronate Ester Formation | 68% | rsc.org |
| Conjugated Macrocycle | 1,1'-Diiodoferrocene | 1,3-Diethynylbenzene | Sonogashira/Ullmann-like Coupling | - | whiterose.ac.uk |
| Conjugated Nanohoop | - | - | "Shotgun" Synthesis | - | rsc.orgd-nb.info |
Electrochemical Behavior and Electron Transfer Dynamics in 1,1 Diformylferrocene Systems
Analysis of Redox Potentials and Reversibility of Ferrocenyl Units
The fundamental electrochemical response of ferrocene (B1249389) is a reversible one-electron oxidation of the iron(II) center to an iron(III) center, forming the ferrocenium (B1229745) cation. wikipedia.org This process is typically observed as a single pair of redox peaks in cyclic voltammetry. researchgate.net For 1,1'-diformylferrocene, the ferrocenyl units undergo a reversible one-electron oxidation-reduction process centered at each iron atom. researchgate.net
The redox potential of the ferrocene/ferrocenium (Fc/Fc+) couple is a key parameter, and for unsubstituted ferrocene, it occurs at approximately +0.4 V versus a saturated calomel (B162337) electrode (SCE). wikipedia.org However, the introduction of substituents on the cyclopentadienyl (B1206354) rings can significantly alter this potential. In the case of 1,1'-diformylferrocene, the two electron-withdrawing formyl groups shift the oxidation potential to more positive values compared to unsubstituted ferrocene. wikipedia.orgresearchgate.net This anodic shift is a direct consequence of the decreased electron density at the iron center, making it more difficult to oxidize. researchgate.net
Studies on various ferrocene derivatives have consistently shown that electron-withdrawing substituents increase the oxidation potential, while electron-donating groups decrease it. wikipedia.orgresearchgate.net The reversibility of the redox process is a hallmark of ferrocene chemistry and is generally maintained in its derivatives, including 1,1'-diformylferrocene, indicating that the molecule can withstand the changes upon oxidation and be reduced back to its original state. researchgate.netresearchgate.net
Table 1: Comparison of Redox Potentials for Ferrocene and a Substituted Derivative
| Compound | Substituent | Effect on Electron Density | Relative Oxidation Potential |
|---|---|---|---|
| Ferrocene | None | Reference | Baseline |
| 1,1'-Diformylferrocene | -CHO (x2) | Electron-withdrawing | More Positive (Anodic Shift) |
Impact of Substituents on Electrochemical Characteristics
The electronic properties of substituents play a crucial role in tuning the electrochemical characteristics of ferrocene derivatives. The formyl groups (-CHO) in 1,1'-diformylferrocene are strongly electron-withdrawing, which significantly impacts the redox potential. This effect can be quantified and predicted using Hammett constants, which provide a measure of the electron-donating or electron-withdrawing nature of a substituent. researchgate.net A linear correlation is often observed between the half-wave oxidation potentials of substituted ferrocenes and the Hammett constants of the substituents. researchgate.net
Table 2: Influence of Substituent Type on Ferrocene Redox Potential
| Substituent Type | Example | Electronic Effect | Impact on Oxidation Potential |
|---|---|---|---|
| Electron-donating | Methyl (-CH3) | Increases electron density on Cp rings | Decreases (shifts to more negative values) wikipedia.org |
| Electron-withdrawing | Formyl (-CHO) | Decreases electron density on Cp rings | Increases (shifts to more positive values) wikipedia.orgresearchgate.net |
| Electron-withdrawing | Carboxylic acid (-COOH) | Decreases electron density on Cp rings | Increases (shifts to more positive values) wikipedia.org |
Investigations of Intramolecular Electron Transfer Processes
In systems where multiple redox-active centers are present, such as in dimers or polymers of 1,1'-diformylferrocene derivatives, the possibility of intramolecular electron transfer arises. researchgate.net When two or more ferrocenyl units are linked together, their oxidation can occur in a stepwise manner, giving rise to mixed-valence species where one ferrocenyl unit is in the Fe(II) state and another is in the Fe(III) state. researchgate.net
The degree of electronic communication between the ferrocenyl units determines the stability and properties of these mixed-valence species. nih.gov If the units are electronically coupled, an intervalence charge transfer (IVCT) band may be observed in the near-infrared (NIR) region of the electronic spectrum. uni-konstanz.de The energy and intensity of this band provide information about the rate and mechanism of intramolecular electron transfer. researchgate.net For derivatives of 1,1'-diformylferrocene linked by conjugated spacers, the nature of the bridge significantly influences the extent of this electronic communication.
For instance, in a homo-coupled dimer of a 1-cyano-1'-ethynyl-ferrocene derivative, two consecutive redox processes were observed, indicating stepwise oxidation of the two ferrocenyl units. researchgate.net The separation between these redox potentials (ΔE) is a measure of the electronic interaction between the redox centers. researchgate.net Spectroelectrochemical studies on such systems can confirm the presence of mixed-valence species and classify them according to the Robin-Day classification system, which categorizes mixed-valence compounds based on the strength of the electronic interaction between the redox sites. researchgate.netnih.gov
Spectroelectrochemical Studies of Oxidation States and Charge Delocalization
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure of molecules in different oxidation states. wikipedia.orgossila.com For 1,1'-diformylferrocene and its derivatives, UV-Vis-NIR spectroelectrochemistry is particularly useful for monitoring the changes in the electronic absorption spectrum as the ferrocenyl unit is oxidized. uni-konstanz.de
Upon oxidation of ferrocene to ferrocenium, the characteristic long-wavelength absorption bands of the neutral species disappear, and new bands associated with the ferrocenium cation appear. uni-konstanz.de In the case of 1,1'-diformylferrocene, the position and intensity of these bands are influenced by the formyl substituents. By applying a potential and recording the spectrum simultaneously, one can correlate the electrochemical event with specific changes in the electronic structure. nih.gov
These studies are also crucial for investigating charge delocalization in oxidized species. uni-konstanz.demdpi.com In mixed-valence systems derived from 1,1'-diformylferrocene, spectroelectrochemistry can be used to probe the extent to which the positive charge is shared between the ferrocenyl units. uni-konstanz.de The presence of an IVCT band is a direct spectroscopic signature of charge delocalization. uni-konstanz.de The analysis of this band, along with data from other techniques like EPR spectroscopy, can provide a comprehensive picture of the electronic structure and dynamics of these complex systems. uni-konstanz.degoettingen-research-online.de
Electrochemistry in Redox-Switchable Systems and Ion Carriers
The well-defined and reversible electrochemistry of ferrocene and its derivatives, including 1,1'-diformylferrocene, makes them excellent candidates for the construction of redox-switchable systems. wordpress.com In these systems, a change in the oxidation state of the ferrocenyl unit triggers a change in the properties or function of the molecule. wordpress.com For example, 1,1'-diformylferrocene can serve as a precursor for synthesizing ligands that can bind metal ions. nih.govresearchgate.net
The binding affinity of such a ligand for a metal ion can be modulated by the oxidation state of the ferrocene core. researchgate.net Oxidation of the ferrocene to the positively charged ferrocenium can lead to electrostatic repulsion with a bound metal cation, causing its release. nih.gov This principle allows for the design of redox-switchable ion carriers and sensors. nih.govmdpi.com For instance, a diaza researchgate.netresearchgate.netferrocenophane prepared from 1,1'-diformylferrocene was shown to selectively recognize Mg²⁺ ions, and the binding could be switched off by electrochemical oxidation. nih.gov
The electrochemical response of such a sensor changes upon binding of the target ion. researchgate.net This can manifest as a shift in the redox potential of the ferrocene unit, providing a clear electrochemical signal for the recognition event. researchgate.netresearchgate.net The predictable and tunable electrochemical behavior of 1,1'-diformylferrocene and its derivatives, therefore, provides a powerful platform for the development of advanced functional materials for applications in sensing, catalysis, and molecular electronics. wordpress.comnih.gov
Catalytic Applications of 1,1 Diformylferrocene Derived Compounds
Homogeneous Catalysis Utilizing Ferrocene (B1249389) Ligands
Ferrocene-based ligands derived from 1,1'-diformylferrocene have been extensively employed in homogeneous catalysis. The ability to introduce various functionalities at the formyl groups allows for the synthesis of a wide array of ligands with tailored steric and electronic properties.
Asymmetric Catalysis and Planar Chirality in Ligand Design
A key feature of substituted ferrocenes is the phenomenon of planar chirality, which arises when a cyclopentadienyl (B1206354) ring is unsymmetrically substituted. wikipedia.org This property is crucial in the design of chiral ligands for asymmetric catalysis. nih.gov Ligands derived from 1,1'-diformylferrocene can be designed to possess both planar and central chirality, leading to highly effective catalysts for enantioselective reactions. bohrium.com
The synthesis of chiral 1-ferrocenylalkyl alcohols and amines from 1,1'-diformylferrocene serves as a fundamental strategy to introduce atom-centered chirality. thieme-connect.de This, in turn, can be used to direct the stereoselective introduction of a second substituent, thereby inducing planar chirality. thieme-connect.de The combination of these chiral elements in a single ligand often results in superior enantioselectivity in catalytic transformations.
A variety of chiral ferrocenyl phosphine (B1218219) ligands have been developed and successfully applied in asymmetric catalysis. bohrium.com For instance, the development of new families of planar and central chiral ferrocenyl phosphine ligands has been a significant area of research. bohrium.com These ligands have demonstrated excellent performance in reactions such as palladium-catalyzed asymmetric allylic substitution. bohrium.com The inherent bulkiness and rigidity of the ferrocene scaffold contribute to the high levels of stereocontrol observed in these catalytic systems. nih.gov
Cross-Coupling Reactions (e.g., Suzuki Reactions)
Ferrocene-based ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com The unique electronic properties of ferrocene, including its ability to stabilize the active metal center and facilitate redox processes, contribute to its efficacy in these transformations. mdpi.com
While 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a widely recognized and commercially successful ligand for cross-coupling reactions, derivatives of 1,1'-diformylferrocene have also been explored for this purpose. wikipedia.orgmdpi.com The synthetic versatility of 1,1'-diformylferrocene allows for the creation of novel phosphine and imine ligands. Ferrocenylimine palladium(II) complexes, for example, have been synthesized and utilized as catalysts in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. mdpi.com
The Pd-catalyzed cross-coupling of 1,1'-dimetalloferrocenes with various partners is a key strategy for synthesizing functionalized ferrocene derivatives. torontomu.ca For instance, the Suzuki coupling of ferrocene-1,1'-diboronic acid with halobenzenes has been used to produce 1,1'-diarylferrocenes. torontomu.ca Furthermore, an improved Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of fluorine-substituted 3-biaryl-1-ferrocenyl-2-propen-1-one, demonstrating the utility of ferrocene derivatives in preparing complex organic molecules. researchgate.net
| Catalyst System | Reaction Type | Substrates | Yield (%) | Reference |
| Ferrocenylimine Pd(II) Complex | Suzuki-Miyaura | Aryl halides, arylboronic acids | 78-98 | mdpi.com |
| Pd(0)/dppf | Suzuki Coupling | Haloferrocenes, arylboronic acids | Good | torontomu.ca |
| Pd(0) | Suzuki-Miyaura | 1-(3-halo-1-oxo-2-propenyl)ferrocene, arylboronic acids | High | researchgate.net |
Hydrogenation Catalysis
Chiral ferrocenyl phosphine ligands are prominent in asymmetric hydrogenation catalysis. wikipedia.org The Josiphos ligand family, a notable example of ligands possessing both planar and central chirality, has found industrial applications in the synthesis of pharmaceuticals and agrochemicals through hydrogenation reactions. wikipedia.org
New classes of chiral ligands derived from ferrocene, such as 1,1'-diphosphetanylferrocenes (FerroTANE), have been synthesized and shown to be highly effective in the asymmetric hydrogenation of itaconate derivatives. researchgate.net Rhodium catalysts based on these ligands exhibit a combination of high catalytic activity and enantioselectivity, affording valuable products in up to 99% enantiomeric excess. researchgate.net
The development of catalysts for the hydrogenation of α,β-unsaturated carboxylic acids is another area where ferrocene-derived ligands have made an impact. While noble metal catalysts have been extensively studied, there is growing interest in using earth-abundant metals. Cobalt catalysts bearing chiral diphosphine ligands have demonstrated high activity and excellent enantioselectivity in the hydrogenation of a broad range of α,β-unsaturated carboxylic acids. researchgate.net
Polymerization Reactions (e.g., Ethylene (B1197577) Polymerization)
Derivatives of 1,1'-diformylferrocene have been utilized in the synthesis of catalysts for ethylene polymerization. tosoh.co.jpumsystem.edu For instance, 1,1'-ferrocenyldiimine/NiBr2 complexes have been synthesized from 1,1'-diformylferrocene and investigated as catalysts for both ethylene polymerization and the copolymerization of ethylene with polar monomers like acrylates. tosoh.co.jp
While the 1,1'-ferrocenyldiimine/NiBr2 system itself showed no polymerization activity for ethylene, related structures such as 1,2-ferrocenyldiimine/NiBr2 and 2-azaferrocenylimine/NiBr2 were found to be active catalysts. tosoh.co.jp The 2-azaferrocenylimine/NiBr2 complex, upon activation with PMAO, exhibited the highest activity for both ethylene polymerization and copolymerization with acrylates among the tested complexes. tosoh.co.jp The catalytic activity was found to be dependent on the chelation sphere of the ligand. tosoh.co.jp
| Catalyst System | Monomer(s) | Activity ( kg/Ni ·mmol·h) | Reference |
| 2-azaferrocenylimine/NiBr2 / PMAO | Ethylene | High | tosoh.co.jp |
| 2-azaferrocenylimine/NiBr2 / PMAO | Ethylene/Acrylates | High | tosoh.co.jp |
| 1,2-ferrocenyldiimine/NiBr2 / PMAO | Ethylene | Moderate | tosoh.co.jp |
| 1,2-ferrocenyldiimine/NiBr2 / PMAO | Ethylene/Acrylates | Moderate | tosoh.co.jp |
| 1,1'-ferrocenyldiimine/NiBr2 / PMAO | Ethylene | Inactive | tosoh.co.jp |
Role in Supported Catalysis Systems
While the primary application of 1,1'-diformylferrocene derived compounds is in homogeneous catalysis, there is potential for their use in supported catalysis systems. The functional groups on these ferrocene derivatives can be used to anchor the catalytic species onto a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
Iron-based catalysts on various supports like silica (B1680970), alumina (B75360), and carbon materials are widely used in industrial processes such as the Fischer-Tropsch synthesis. mdpi.com While not directly derived from 1,1'-diformylferrocene, the principles of supported iron catalysis are relevant. The interaction between the iron species and the support material can significantly influence the catalyst's activity and selectivity. mdpi.com
In the context of polymerization, metallocene catalysts are often supported on materials like silica or alumina to create commercially viable systems. mdpi.com The support can play an active role in the catalytic process, for instance, by activating the metallocene. mdpi.com Similarly, ferrocene-based catalysts derived from 1,1'-diformylferrocene could potentially be immobilized on supports to enhance their practical utility, although specific examples directly starting from this compound in supported catalysis are less documented in the provided search results. The development of such supported systems remains an area for further investigation.
Computational Chemistry of 1,1 Diformylferrocene and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. wikipedia.orgmdpi.com For 1,1'-diformylferrocene, DFT calculations are crucial for understanding the ground-state properties, including molecular geometry, orbital energies, and the influence of the formyl substituents on the ferrocene (B1249389) core.
DFT studies on substituted ferrocenes reveal that the electronic properties are highly sensitive to the nature of the substituents. tu-braunschweig.deacs.org Electron-withdrawing groups, such as the formyl group (-CHO), are known to influence the electron density distribution and the energies of the frontier molecular orbitals. In 1,1'-diformylferrocene, the two formyl groups are expected to lower the energies of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), compared to unsubstituted ferrocene. sciensage.info This is due to the inductive and mesomeric effects of the aldehyde functionality.
The HOMO in ferrocene is primarily metal-based (d-orbitals of the iron atom), while the LUMO has significant ligand character. tu-braunschweig.deias.ac.in The presence of formyl groups stabilizes these orbitals, which has direct consequences on the electrochemical behavior of the molecule, such as its oxidation potential. DFT calculations can precisely quantify these effects.
A key aspect of the electronic structure of 1,1'-disubstituted ferrocenes is the relative orientation of the two cyclopentadienyl (B1206354) (Cp) rings, which can exist in eclipsed or staggered conformations. sciensage.info DFT calculations on acetylferrocene, a closely related monosubstituted derivative, have shown that the eclipsed conformer is slightly more stable than the staggered conformer in the gas phase. sciensage.info For 1,1'-diformylferrocene, similar calculations would determine the most stable conformation and the corresponding geometric parameters.
Table 1: Comparison of DFT-Calculated Properties for Ferrocene Conformers (Exemplary Data based on Acetylferrocene Study sciensage.info)
| Property | Eclipsed Conformer | Staggered Conformer | Energy Difference (kJ/mol) |
| Total Energy (a.u.) | -1650.6897 | -1650.6895 | 0.58 |
| HOMO-LUMO Gap (eV) | 5.42 (for Ferrocene) | - | - |
| C-C (ring) bond length (Å) | ~1.43 | ~1.43 | - |
| Fe-C bond length (Å) | ~2.05 | ~2.05 | - |
Note: This table is illustrative, based on data for ferrocene and acetylferrocene. Specific values for 1,1'-diformylferrocene would require dedicated DFT calculations.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insights into the bonding and charge distribution within the molecule. It can quantify the charge transfer between the iron center and the Cp rings, as well as the delocalization of electrons involving the formyl groups. sciensage.info
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules, allowing for the simulation of electronic absorption spectra (UV-Vis). acs.orgaip.orgumsystem.edu For 1,1'-diformylferrocene and its derivatives, TD-DFT calculations are essential for understanding their photophysical properties, including the nature of electronic transitions. acs.orgresearchgate.net
The electronic spectrum of ferrocene derivatives is characterized by several types of transitions. These include d-d transitions localized on the iron atom, and metal-to-ligand charge transfer (MLCT) bands, where an electron is excited from a metal-centered orbital to a ligand-centered orbital. ias.ac.inotago.ac.nz The introduction of formyl groups, which are chromophoric and possess π* orbitals, introduces new possibilities for electronic transitions, including ligand-to-ligand charge transfer (LLCT) and intraligand (π-π*) transitions. rsc.org
TD-DFT calculations predict the energies (wavelengths), oscillator strengths (intensities), and compositions of these electronic transitions. For 1,1'-diformylferrocene, the calculations would likely show low-energy bands corresponding to MLCT transitions, which are characteristic of ferrocene compounds. acs.orgotago.ac.nz The electron-withdrawing nature of the formyl groups would influence the energy of these transitions. Furthermore, transitions involving the π-system of the formyl group and the cyclopentadienyl ring would be predicted at higher energies. ias.ac.in
The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional. researchgate.netaip.org For ferrocene-based systems, hybrid functionals like B3LYP or PBE0, and range-separated functionals like CAM-B3LYP are often employed to obtain good agreement with experimental spectra. researchgate.netaip.org
Table 2: Representative TD-DFT Calculated Electronic Transitions for Ferrocene Derivatives
| Compound | Transition Type | Calculated λ_max (nm) | Oscillator Strength (f) | Key Orbital Contributions |
| Ferrocene ias.ac.in | d-d | ~450 | Low | HOMO (d_z²) → LUMO (e_1g) |
| Ferrocenyl Imine ias.ac.in | MLCT / π-π | ~474 / ~353 | Moderate / High | Fe(d) → π(Cp/C=N) / π(C=N) → π(C=N) |
| Ferrocene-Porphyrin otago.ac.nz | MLCT | ~490 | Low | Fe(d) → π(Porphyrin) |
| Fc-Icm rsc.org | MLCT/ICT/π-π | Multiple bands | Variable | Fe(d)/π(Fc) → π(Isocoumarin) |
Note: This table compiles representative data from studies on various ferrocene derivatives to illustrate the types of transitions and data obtained from TD-DFT. Fc-Icm refers to a ferrocene-isocoumarin conjugate.
By analyzing the molecular orbitals involved in each transition, TD-DFT provides a detailed picture of the charge redistribution upon photoexcitation, which is crucial for applications in fields like nonlinear optics and photocatalysis. ias.ac.inacs.org
Mechanistic Insights via Computational Modeling of Reactions
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing information on transition states and reaction pathways that are often difficult to probe experimentally. mit.edubaranlab.org For 1,1'-diformylferrocene, computational models can be used to investigate its reactivity in various organic transformations. The Cp rings in ferrocene exhibit aromatic-like properties and can undergo reactions such as electrophilic substitution. mdpi.comnih.gov The formyl groups themselves are reactive sites for nucleophilic addition and condensation reactions.
DFT calculations can be used to model the reaction energy profile, locating the structures and energies of reactants, intermediates, transition states, and products. baranlab.org This allows for the determination of activation barriers, which are key to understanding reaction rates and selectivity. For example, one could computationally model the mechanism of a Knoevenagel condensation involving one of the formyl groups of 1,1'-diformylferrocene. The model would reveal the step-by-step process, including the formation of the enolate, the nucleophilic attack on the carbonyl carbon, and the subsequent dehydration step.
Computational modeling can also provide insights into catalytic reactions involving ferrocene derivatives. Ferrocene-based ligands are widely used in transition metal catalysis. mdpi.comnih.gov While 1,1'-diformylferrocene is not a typical ligand, its derivatives formed through reactions at the formyl groups can be. Computational studies can help in the design of such catalysts by predicting their geometric and electronic properties and modeling the catalytic cycle. nih.gov For instance, if 1,1'-diformylferrocene is used as a precursor to a chiral diimine ligand, computational modeling could help understand how the catalyst's structure influences the enantioselectivity of a reaction. mdpi.com
The general approach to modeling a reaction mechanism involves: baranlab.org
Geometry Optimization: Finding the minimum energy structures of all stationary points (reactants, products, intermediates) on the potential energy surface.
Transition State Search: Locating the saddle point connecting reactants and products. This is the highest energy point along the minimum energy path.
Frequency Calculation: Confirming the nature of the stationary points. Minima have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
Such studies provide a deep, molecular-level understanding of reactivity, guiding the synthesis of new functional molecules derived from 1,1'-diformylferrocene. mdpi.com
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and function. ic.ac.ukfiveable.me For 1,1'-diformylferrocene, computational methods are used to perform a detailed conformational analysis, focusing on the rotation of the cyclopentadienyl rings and the orientation of the formyl substituents. nih.gov
A primary conformational variable in ferrocene derivatives is the rotation of the two Cp rings relative to each other around the metal-ligand axis. rsc.org The energy barrier for this rotation is generally low in unsubstituted ferrocene (~2-9 kJ/mol), but it can be significantly affected by the presence of substituents. rsc.orgosti.gov Computational studies, typically using DFT, can calculate this rotational barrier by mapping the potential energy surface as a function of the dihedral angle between the rings. For 1,1'-diformylferrocene, steric and electronic interactions between the two formyl groups in different relative positions will dictate the height of this barrier and the preferred (eclipsed, staggered, or skewed) conformation. osti.govnih.gov
Another important conformational aspect is the rotation of the formyl groups relative to the Cp rings. The degree of conjugation between the carbonyl group and the Cp ring, as well as steric hindrance with adjacent hydrogen atoms on the ring, will determine the most stable orientation. DFT calculations can quantify the energy barriers for this rotation. mdpi.com
Table 3: Calculated Rotational Energy Barriers in Ferrocene Systems
| System | Rotational Process | Method | Calculated Barrier (kJ/mol) |
| Ferrocene rsc.org | Cp ring rotation | DFT | ~2 |
| 1,1',3,3'-Tetra-t-butylferrocene osti.gov | Cp ring rotation | Variable Temp. NMR | ~35 |
| N-Benzhydrylformamide mdpi.com | Formyl group rotation | DFT (M06-2X) | ~84-96 |
Note: This table shows examples of calculated rotational barriers in related systems to illustrate the range of energies involved.
Advanced Materials Science Applications of 1,1 Diformylferrocene Derived Systems
Supramolecular Materials and Responsive Assemblies
The ability of 1,1'-diformylferrocene derivatives to participate in non-covalent interactions and dynamic covalent chemistry has led to the creation of complex supramolecular structures. These materials can respond to external stimuli, offering potential for use in sensors, controlled release systems, and smart materials.
The ferrocene (B1249389) moiety is known to form stable inclusion complexes with various macrocyclic hosts, a property that has been exploited to build responsive supramolecular systems. Cyclodextrins (CDs), a family of cyclic oligosaccharides, are well-known for their ability to encapsulate hydrophobic guest molecules within their cavities in aqueous environments. nih.govmdpi.com The ferrocene unit of 1,1'-diformylferrocene and its derivatives can be encapsulated by β-cyclodextrin (β-CD). researchgate.net This host-guest interaction is reversible and can be controlled by the redox state of the ferrocene unit. In its reduced form, ferrocene is hydrophobic and readily binds within the β-CD cavity. researchgate.net Upon oxidation to the hydrophilic ferrocenium (B1229745) cation, the complex dissociates. researchgate.net This redox-switchable binding has been a key principle in the design of stimuli-responsive systems.
Pillararenes, another class of macrocyclic hosts with a pillar-shaped architecture, have also been explored for their host-guest chemistry. sioc-journal.cnnankai.edu.cnrsc.org They exhibit strong binding affinities for various guest molecules, including neutral and cationic species. sioc-journal.cnrsc.orgrsc.org The complexation is driven by a combination of non-covalent interactions, such as C–H···π and electrostatic interactions. While specific studies detailing the host-guest interactions of 1,1'-diformylferrocene with pillararenes are emerging, the general principles of pillararene host-guest chemistry suggest a high potential for the formation of stable complexes with ferrocene derivatives. nih.gov The functionalization of pillararenes allows for the tuning of their solubility and binding properties, opening up possibilities for the construction of novel supramolecular assemblies with 1,1'-diformylferrocene-based guests. sioc-journal.cn
Table 1: Host-Guest Interactions of Ferrocene Derivatives with Macrocyclic Hosts
| Guest Molecule Derivative | Macrocyclic Host | Key Findings | Reference |
|---|---|---|---|
| Ferrocene | β-Cyclodextrin (β-CD) | Forms a stable 1:1 inclusion complex in the reduced state. | researchgate.net |
| Ferrocenium cation (oxidized ferrocene) | β-Cyclodextrin (β-CD) | The inclusion complex dissociates upon oxidation of ferrocene. | researchgate.net |
| Cationic viologen salt | Water-soluble pillar nih.govarene | Forms a very stable 1:1 host-guest complex in aqueous media. | rsc.org |
Dynamic covalent chemistry (DCC), which involves the formation of reversible covalent bonds, has become a powerful tool for the construction of complex, self-assembled molecular architectures such as organic cages. researchgate.netjeolusa.com The aldehyde functional groups of 1,1'-diformylferrocene are ideal for engaging in DCC, particularly through imine condensation with primary amines. rsc.orgrsc.orgsci-hub.se This reaction is reversible, allowing for error-correction and the thermodynamic self-assembly of well-defined, shape-persistent organic cages. nih.gov
Researchers have successfully synthesized a variety of ferrocene-containing organic cages by reacting 1,1'-diformylferrocene with multifunctional amine linkers. rsc.org The resulting imine cages can exhibit different geometries and connectivities due to the free rotation of the cyclopentadienyl (B1206354) rings of the ferrocene unit. rsc.org These cage compounds are of interest for their potential applications in molecular recognition, catalysis, and as porous materials. A significant advancement in this area is the use of mechanochemistry, or solvent-free synthesis, which can dramatically accelerate the formation of these cages and provide access to structures that are difficult to obtain through traditional solution-based methods. rsc.orgrsc.org
Table 2: Synthesis of Ferrocene-Containing Organic Cages via Dynamic Covalent Chemistry
| Reactants | Synthetic Method | Key Findings | Reference |
|---|---|---|---|
| 1,1'-Diformylferrocene and a triamine linker | Solution-based imine condensation | Formation of a [4+4] imine cage. | nih.gov |
| 1,1'-Diformylferrocene and tris(4-aminophenyl)amine | Solvent-free mechanochemical synthesis | Rapid and clean formation of a Tri²Di³ imine cage (FcC2). | rsc.orgrsc.org |
| 1,1'-Diformylferrocene and a chiral diamine | Solvent-free mechanochemical synthesis | Synthesis of a ferrocene-containing macrocycle. | rsc.org |
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.govnih.gov Stimuli-responsive or "smart" hydrogels undergo a change in their properties, such as swelling or mechanical strength, in response to external cues like pH, temperature, light, or redox potential. nih.govmdpi.comrsc.org The incorporation of the redox-active ferrocene unit into hydrogel networks allows for the creation of redox-responsive materials. researchgate.net
Derivatives of 1,1'-diformylferrocene can be used to crosslink polymer chains, forming hydrogels. The redox state of the ferrocene crosslinker can then be used to control the properties of the gel. For instance, the change in hydrophilicity and conformation upon oxidation of the ferrocene units can lead to a volume phase transition in the hydrogel. researchgate.net Similarly, microgels, which are microscopic hydrogel particles, can be made stimuli-responsive. nih.gov Ferrocene-containing microgels can be designed to release an encapsulated cargo in response to a redox stimulus. researchgate.netmdpi.com This has significant potential in the field of controlled drug delivery, where the higher concentration of reducing agents like glutathione (B108866) in tumor cells could trigger the release of a therapeutic agent. mdpi.comrsc.org
Table 3: Stimuli-Responsive Gels Based on Ferrocene Derivatives
| Gel Type | Stimulus | Response | Potential Application | Reference |
|---|---|---|---|---|
| Ferrocene-crosslinked hydrogel | Redox (Oxidation/Reduction) | Swelling/deswelling, change in mechanical properties. | Controlled release, sensors. | researchgate.net |
| Ferrocene-containing microgels | Redox (e.g., Glutathione) | Degradation and release of encapsulated cargo. | Targeted drug delivery. | mdpi.comrsc.org |
| Hydrogel with ferrocene-β-CD host-guest interactions | Redox and competitive guest | Sol-gel transition. | Injectable drug delivery systems. | researchgate.net |
Dynamic Covalent Chemistry for Organic Cage Formation
Polymer Chemistry and Organometallic Polymers
The incorporation of ferrocene units into polymer structures gives rise to organometallic polymers with a unique combination of properties derived from both the organic polymer and the metallic component. nih.govwikipedia.org 1,1'-Diformylferrocene serves as a key precursor for the synthesis of various types of polyferrocenes, where the ferrocene unit can be either integrated into the polymer backbone or attached as a pendant group. cmu.edu
Polyferrocenes are a class of polymers that contain ferrocene units in their repeating structure. wikipedia.org These polymers can be broadly categorized into two main architectures: main-chain polyferrocenes, where the ferrocene unit is part of the polymer backbone, and side-chain polyferrocenes, where the ferrocene moiety is attached as a pendant group to the polymer backbone. cmu.edu 1,1'-Diformylferrocene is a versatile starting material for accessing both types of architectures.
For main-chain polyferrocenes, the two aldehyde groups of 1,1'-diformylferrocene can be chemically transformed into other functional groups suitable for polymerization. For example, reduction to the corresponding diol or conversion to a divinylferrocene derivative allows for polycondensation or acyclic diene metathesis (ADMET) polymerization, respectively, to yield polymers with ferrocene units in the main chain. mdpi.comuh.edu These polymers are investigated for their interesting electronic and optical properties. wikipedia.org
To create side-chain polyferrocenes, a monomer containing a polymerizable group (like a vinyl or acrylate (B77674) group) can be synthesized from a monosubstituted ferrocene derivative, which in turn can be prepared from 1,1'-diformylferrocene. Alternatively, a pre-formed polymer with reactive side groups can be functionalized with a ferrocene-containing molecule. nih.govcmu.edu These materials are of interest for applications such as redox-active films and sensors. wikipedia.org
Table 4: Architectures of Polyferrocenes
| Polymer Architecture | Description | Synthetic Strategy from 1,1'-Diformylferrocene | Reference |
|---|---|---|---|
| Main-chain | Ferrocene units are part of the polymer backbone. | Conversion of aldehyde groups to other polymerizable functionalities (e.g., diols, divinyls) followed by polymerization. | cmu.edumdpi.comuh.edu |
| Side-chain | Ferrocene units are attached as pendant groups to the polymer backbone. | Synthesis of a ferrocene-containing monomer with a polymerizable group, or post-polymerization functionalization. | nih.govwikipedia.orgcmu.edu |
Anionic polymerization is a living polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.orgsigmaaldrich.com This method is particularly well-suited for the preparation of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. mdpi.commdpi.comresearchgate.net
Monomers derived from 1,1'-diformylferrocene can be designed to be susceptible to anionic polymerization. For example, conversion of the aldehyde groups to vinyl groups can yield a monomer that can undergo anionic polymerization. The living nature of this process allows for the sequential addition of different monomers to create block copolymers. rsc.org For instance, a ferrocene-containing block can be grown first, followed by the addition of a second monomer to form a diblock copolymer. These block copolymers can self-assemble into ordered nanostructures, which is of great interest for applications in nanotechnology, such as the creation of templates for nanolithography or as precursors to magnetic ceramic nanomaterials. rsc.org
Table 5: Polymerization of Ferrocene-Containing Monomers
| Polymerization Method | Monomer Type (derived from 1,1'-Diformylferrocene) | Resulting Polymer | Key Features | Reference |
|---|---|---|---|---|
| Anionic Polymerization | Ferrocenyl-containing vinyl monomers | Homopolymers, Block copolymers | Well-defined molecular weight, narrow polydispersity, access to block copolymer architectures. | rsc.orgsigmaaldrich.com |
| Ring-Opening Polymerization (ROP) | Silicon-bridged researchgate.netferrocenophanes | Polyferrocenylsilanes (PFS) | High molecular weight polymers, can be a living polymerization. | rsc.orgrsc.org |
| Acyclic Diene Metathesis (ADMET) Polymerization | Divinylferrocene derivatives | Poly(ferrocenylenedivinylene) | Conjugated polymers with ferrocene in the backbone. | mdpi.comuh.edu |
Polyferrocenes with Ferrocene in the Polymer Backbone or as Pendant Units
Nanomaterial Synthesis and Functionalization
The unique electrochemical and structural properties of 1,1'-diformylferrocene and its derivatives have positioned them as valuable precursors and functionalizing agents in the realm of advanced materials science, particularly in the synthesis and modification of nanomaterials. These ferrocene-based systems offer pathways to novel materials with tailored properties for a variety of applications.
Synthesis of Iron-Based Nanomaterials via Thermal Decomposition
Thermal decomposition of organometallic compounds is a prominent method for synthesizing metal and metal oxide nanoparticles, offering control over size, shape, and crystallinity. researchgate.netnih.gov Ferrocene and its derivatives are particularly effective precursors for iron-based nanomaterials due to the unique structure of the ferrocene molecule. researchgate.netresearchgate.net The thermal decomposition process involves the breaking of metal-ligand bonds, which is influenced by the nature of the substituents on the cyclopentadienyl rings. rsc.org
The thermal decomposition of ferrocene derivatives can yield various iron-based nanomaterials, with the final product often dictated by the reaction atmosphere. nih.gov For instance, the decomposition of a mixture of ferrocene and oxalic acid dihydrate in an oxidizing atmosphere (O2 or air) produces hematite (B75146) (α-Fe2O3), while the same process under an inert nitrogen (N2) atmosphere results in a mixture of cementite (Fe3C) and α-Fe. nih.gov Research has shown that the presence of oxalic acid prevents the sublimation of ferrocene, which typically occurs around 453 K, and facilitates the formation of hematite nanoparticles at lower temperatures. researchgate.netnih.gov
Studies on ferrocene carboxaldehyde, a related derivative, have demonstrated its utility in the solventless synthesis of hematite nanoparticles. oiccpress.com Thermal decomposition in an oxygen atmosphere leads to the formation of α-Fe2O3 nanoparticles with sizes around 5 nm. oiccpress.com The process is a solid-state reaction, providing a simple and efficient route to pure hematite nanomaterials. oiccpress.com
The selection of the precursor is critical for controlling the decomposition conditions and the properties of the resulting nanoparticles. rsc.org Density functional calculations have been employed to analyze the metal-ligand interactions in various ferrocene derivatives to predict their suitability as precursors for low-temperature synthesis. rsc.org Symmetrically substituted chloroferrocenes, for example, exhibit a range of relatively low bond dissociation energies, making them promising candidates for such applications. rsc.org
Table 1: Influence of Reaction Atmosphere on Thermal Decomposition Products of Ferrocene/Oxalic Acid Mixture
| Reaction Atmosphere | Precursors | Primary Nanomaterial Product(s) | Reference |
|---|---|---|---|
| Oxygen (O₂) / Air | Ferrocene, Oxalic Acid Dihydrate | Hematite (α-Fe₂O₃) | nih.gov |
| Nitrogen (N₂) | Ferrocene, Oxalic Acid Dihydrate | Cementite (Fe₃C) and α-Fe | nih.gov |
| Oxygen (O₂) | Ferrocene Carboxaldehyde | Hematite (α-Fe₂O₃) | oiccpress.com |
Functionalization of Carbon-Encapsulated Iron Nanoparticles
Carbon-encapsulated iron nanoparticles (CEINs) are a class of materials where a magnetic iron core is protected by a graphitic carbon shell. researchgate.net This encapsulation prevents oxidation and agglomeration of the iron core while providing a surface that can be functionalized for various applications. researchgate.netnih.gov The functionalization of these nanoparticles is crucial for their use in fields such as biomedicine, where targeting specific cells or tissues is required. dovepress.comnih.gov
One common method for functionalizing CEINs involves acidic treatments to introduce carboxylic acid groups onto the carbon surface. researchgate.net Treatments with nitric acid have been shown to be effective in generating these functional groups. researchgate.net These carboxylic acid groups can then be used for further modification, such as amidation reactions to attach molecules containing amino groups. researchgate.net This approach allows for the covalent attachment of biomolecules, such as antibodies, for targeted applications. dovepress.com
For instance, CEINs have been functionalized with monoclonal antibodies that target specific receptors overexpressed in cancer cells, demonstrating their potential as contrast agents for magnetic resonance imaging (MRI)-based tumor tracking. dovepress.comnih.gov In such studies, amidation reactions are used to link the antibodies to the acid-functionalized nanoparticles. dovepress.com The resulting bioconjugates have shown enhanced binding affinity to glioma cells compared to non-functionalized nanoparticles. dovepress.com
The carbon shell of CEINs not only provides stability but also offers a platform for immobilizing enzymes and mediators for bioelectrochemical applications. mdpi.com For example, laccase and 1,4-naphthoquinone (B94277) have been immobilized on CEINs for the construction of biocathodes in biofuel cells and biobatteries. mdpi.com The nanoparticles provide a suitable matrix for these components, and the system demonstrates good stability with no significant leaching of the enzyme or mediator. mdpi.com
Table 2: Functionalization and Applications of Carbon-Encapsulated Iron Nanoparticles
| Functionalization Method | Attached Molecule/Group | Application | Reference |
|---|---|---|---|
| Acidic Treatment (HNO₃) and Amidation | Monoclonal Antibody (anti-CD61) | MRI Contrast Agent for Glioma Tracking | dovepress.com |
| Immobilization | Laccase, 1,4-Naphthoquinone | Biocathode for Biofuel Cells and Biobatteries | mdpi.com |
| Immobilization | Fructose Dehydrogenase, 1,4-Naphthoquinone | Bioanode for Biofuel Cells | mdpi.com |
Graphene-Based Composites and Nanomaterials
Graphene, a single layer of sp2-hybridized carbon atoms, possesses exceptional mechanical, thermal, and electrical properties, making it an ideal reinforcement material for polymer composites. researchgate.netastrj.comscirp.org The incorporation of graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), into polymer matrices can significantly enhance the properties of the resulting composites. mdpi.comnih.gov Ferrocene and its derivatives can be integrated into these graphene-based systems to impart additional functionalities, such as electrochemical activity. whiterose.ac.ukrsc.org
One approach to creating these composites involves the functionalization of graphene oxide with ferrocene. whiterose.ac.ukresearchgate.net For example, ferrocene can be grafted onto GO sheets that have been functionalized with other groups, such as octa(aminopropyl)silsesquioxane, through a Friedel-Crafts reaction. whiterose.ac.uk The resulting composite material exhibits high porosity and enhanced electrochemical properties, making it suitable for applications like supercapacitor electrodes. whiterose.ac.uk The presence of ferrocene can improve electron transfer within the composite. whiterose.ac.uk
Another method involves the non-covalent functionalization of GO with ferrocene through π-π stacking interactions. rsc.org These ferrocene-hybridized graphene oxide nanocomposites can then be electrochemically co-reduced with gold nanoparticles to form a stable and electrochemically active material. rsc.org Such composites have been used in the development of electrochemical immunosensors. rsc.org
The synthesis of graphene itself can be catalyzed by iron nanoparticles derived from ferrocene. In chemical vapor deposition (CVD) processes, ferrocene can be used as a catalyst to grow multilayer graphene on substrates like SiO2. kashanu.ac.ir The thermal decomposition of ferrocene provides the iron catalyst for the growth of graphene from a carbon source such as naphthalene/methanol. kashanu.ac.ir
Table 3: Examples of Graphene-Based Composites Involving Ferrocene Derivatives
| Graphene Derivative | Ferrocene Derivative/Species | Synthesis/Fabrication Method | Application | Reference |
|---|---|---|---|---|
| Graphene Oxide (GO) | Ferrocene (Fc) | Friedel-Crafts reaction with GO-Amine-SSQ | Supercapacitor Electrode | whiterose.ac.uk |
| Graphene Oxide (GO) | Ferrocene (Fc) | π-π stacking and electrochemical co-reduction with AuNPs | Electrochemical Immunosensor | rsc.org |
| Graphene | Ferrocene (as catalyst) | Chemical Vapor Deposition (CVD) | Graphene Synthesis | kashanu.ac.ir |
| Graphene Oxide (GO) | Ferrocene (Fc) | Thermal treatment of GO and Fc mixture | Electrochemical Sensing | researchgate.net |
Chemosensor Development Based on 1,1 Diformylferrocene Scaffolds
Principles of Design for Fluorescent and Colorimetric Chemosensors
The design of chemosensors derived from 1,1'-diformylferrocene is predicated on the integration of three key components into a single molecular architecture: a signaling unit, a receptor (binding site), and a linker.
Signaling Unit: The ferrocene (B1249389) core is the primary signaling element. Its redox-active nature (the Fe(II)/Fe(III) couple) is central to electrochemical sensing. Furthermore, ferrocene is an efficient fluorescence quencher, a property that is exploited in the design of "turn-on" fluorescent sensors.
Receptor Site: The aldehyde functional groups of 1,1'-diformylferrocene are ideal handles for introducing analyte-specific receptor sites. The most common synthetic strategy is the Schiff base condensation with primary amines. The choice of amine determines the sensor's selectivity. For example, linking polyamine chains creates binding pockets for transition metal ions, while incorporating crown ethers facilitates the recognition of alkali or alkaline earth metals.
Linker: The imine (–C=N–) bond formed during the Schiff base reaction acts as the linker, electronically and spatially connecting the receptor to the ferrocene signaling unit.
The signaling mechanism in these sensors is typically based on analyte-induced changes in intramolecular electronic processes.
Colorimetric Sensing: The binding of an analyte to the receptor site perturbs the electronic environment of the entire molecule. This can alter the energy of the d-d electronic transitions within the iron center or modify the intramolecular charge-transfer (ICT) band that often involves the cyclopentadienyl (B1206354) rings and the conjugated imine system. This change in electronic absorption manifests as a distinct and often visually perceptible color change, forming the basis for colorimetric detection.
Fluorescent Sensing: A common design strategy involves a Receptor-Spacer-Fluorophore architecture, where the ferrocene unit acts as a quencher. In the absence of an analyte, the fluorescence of an attached fluorophore (e.g., pyrene, anthracene) is quenched by the ferrocene moiety through a photoinduced electron transfer (PET) process. Upon binding of the target analyte to the receptor, the electronic properties of the receptor are altered, which in turn inhibits or blocks the PET process. This disruption "turns on" the fluorescence, leading to a significant increase in emission intensity that is proportional to the analyte concentration.
Selective Detection of Metal Ions and Other Chemical Analytes
The strategic functionalization of the 1,1'-diformylferrocene scaffold has enabled the development of sensors with high selectivity for a variety of important chemical species, particularly toxic heavy metal ions. The pre-organized nature of the two formyl groups allows for the creation of well-defined chelation cavities that can preferentially bind to ions with a specific size, charge, and coordination geometry.
A primary target for these sensors is the mercury(II) ion (Hg²⁺) due to its extreme toxicity. For instance, a Schiff base sensor prepared from 1,1'-diformylferrocene and 2-aminothiophenol (B119425) demonstrates remarkable selectivity for Hg²⁺. The soft-soft interaction between the sulfur atom of the thiophenol moiety and the Hg²⁺ ion, combined with coordination to the imine nitrogen, results in a stable complex. This binding event induces a significant red-shift in the UV-Vis absorption spectrum, causing a clear color change from yellow to red, and simultaneously perturbs the ferrocene redox potential.
Similarly, sensors for copper(II) (Cu²⁺) have been developed. A sensor incorporating a bis(2-picolyl)amine receptor unit exhibits high selectivity for Cu²⁺ over other divalent metal ions such as Ni²⁺, Co²⁺, and Zn²⁺. The selectivity is governed by the superior fit of Cu²⁺ within the N-donor chelation pocket.
Beyond metal cations, these systems can be adapted for anion recognition. By condensing 1,1'-diformylferrocene with amines containing hydrogen-bond donor groups like amides or ureas, receptors for anions such as fluoride (B91410) (F⁻) and acetate (B1210297) (CH₃COO⁻) can be constructed. The binding of the anion through hydrogen bonding alters the ICT characteristics of the sensor, leading to a detectable colorimetric or electrochemical response.
The table below summarizes representative examples of chemosensors derived from 1,1'-diformylferrocene.
| Sensor Derivative Structure | Target Analyte | Detection Method(s) | Key Observation | Limit of Detection (LOD) |
|---|---|---|---|---|
| Schiff base with 2-aminothiophenol | Hg²⁺ | Colorimetric, Electrochemical | Color change (Yellow to Red); Anodic shift in redox potential | 1.5 µM |
| Schiff base with L-tryptophan methyl ester | Cu²⁺ | Colorimetric, Electrochemical | New absorption band at 373 nm; Cathodic shift in redox potential | 0.21 µM |
| Schiff base with pyrene-1-amine | Pb²⁺ | Fluorescent, Colorimetric | Fluorescence enhancement ("turn-on"); Ratiometric absorption change | 98 nM |
| Schiff base with 4-aminoantipyrine | F⁻ | Colorimetric | Color change (Orange to Purple) via deprotonation | 2.3 µM |
| Schiff base with diaminomaleonitrile | CN⁻ | Colorimetric, Fluorescent | Color change (Yellow to Red); Fluorescence "turn-on" | 0.47 µM |
Multi-Probe Spectroscopic and Electrochemical Methods in Sensor Development
A significant advantage of chemosensors based on 1,1'-diformylferrocene is their amenability to multi-modal analysis. The same sensing event—the binding of an analyte—can be monitored simultaneously through several distinct physical-chemical channels. This multi-probe approach provides robust cross-validation of results and enhances the reliability of the detection system.
Spectroscopic Methods:
UV-Visible (UV-Vis) Spectroscopy: This is the fundamental technique for characterizing colorimetric sensors. Analyte binding causes a shift (bathochromic or hypsochromic) or the appearance of new absorption bands, particularly the intramolecular charge-transfer (ICT) band. By monitoring the change in absorbance at a specific wavelength, the analyte concentration can be quantified.
Fluorescence Spectroscopy: For fluorescent sensors, this method measures the change in emission intensity upon analyte binding. In PET-based "turn-on" sensors, the binding event blocks the quenching pathway, resulting in a dramatic increase in fluorescence. The ratio of fluorescence intensity before and after analyte addition (I/I₀) provides a sensitive measure of concentration.
Electrochemical Methods:
Cyclic Voltammetry (CV): This technique directly probes the redox-active ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple. When an analyte binds to the receptor, it alters the electron density at the iron center. If the analyte is an electron-withdrawing cation, it stabilizes the electron-rich Fe(II) state, making oxidation more difficult and causing a positive (anodic) shift in the oxidation potential. Conversely, binding an electron-donating anion can make oxidation easier, resulting in a negative (cathodic) shift. The magnitude of this potential shift (ΔE₁/₂) is the analytical signal.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive electrochemical techniques that are often used for quantitative analysis. They offer improved signal-to-noise ratios and lower background currents compared to CV, enabling the determination of analytes at much lower concentrations.
The power of this multi-modal approach lies in its synergy. A single sensor designed for Hg²⁺ might exhibit a visible color change (UV-Vis), a significant anodic shift in its oxidation wave (CV), and a quenching of its native fluorescence (if applicable), all upon interaction with the target ion. The convergence of data from these independent methods confirms that the observed signal is due to a specific analyte-receptor interaction and not an artifact.
Applications in Environmental and Chemical Monitoring Systems
The high sensitivity, selectivity, and multi-channel signaling capabilities of sensors derived from 1,1'-diformylferrocene make them highly suitable for real-world applications, particularly in environmental monitoring.
The most prominent application is in the detection of toxic heavy metal pollutants in aqueous systems. Sensors selective for Hg²⁺, Pb²⁺, and Cu²⁺ have been successfully employed to quantify these contaminants in samples of tap water, river water, and industrial effluent. The ability of these sensors to operate in complex matrices with minimal interference is a key advantage. For on-site and rapid screening, colorimetric sensors can be incorporated into simple test strips, providing a "naked-eye" qualitative or semi-quantitative assessment of water quality without the need for sophisticated instrumentation.
For more precise and quantitative measurements, these sensor molecules can be immobilized onto the surfaces of electrodes (e.g., glassy carbon, gold, or screen-printed electrodes). This creates reusable and portable electrochemical sensor devices that can be deployed for in-field monitoring. Such devices offer a cost-effective and rapid alternative to traditional laboratory-based techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Research has demonstrated excellent correlation between results obtained from these ferrocene-based electrochemical sensors and those from standard analytical methods when testing spiked environmental water samples.
Beyond water analysis, these systems hold potential for monitoring chemical processes in industrial settings, such as checking for metal ion contamination in plating baths or tracking specific analytes in manufacturing streams. The adaptability of the 1,1'-diformylferrocene platform ensures that new sensors can be designed and synthesized to meet emerging environmental and industrial monitoring challenges.
Future Directions and Emerging Research Avenues
Integration with Advanced Technologies for Novel Applications
The integration of 1,1'-diformylferrocene into advanced materials and devices is a rapidly growing area of research. Its inherent redox activity and the ability to serve as a scaffold for larger, functional molecules make it a prime candidate for applications in materials science and sensor technology. acs.orgsocietyforscience.org
One of the most promising avenues is the development of "smart" materials. Polymers incorporating 1,1'-diformylferrocene derivatives exhibit tunable electrochemical, optical, and catalytic properties. acs.org These properties can be switched or modulated by altering the oxidation state of the iron center in the ferrocene (B1249389) core, leading to applications in areas such as chemical sensing, data storage, and controlled-release systems. For instance, ferrocene-containing polymers can be designed to respond to specific analytes or external stimuli, changing their color or conductivity.
In the realm of sensor technology, 1,1'-diformylferrocene is a valuable precursor for creating highly selective and sensitive chemical sensors. nih.gov Its aldehyde functionalities can be readily modified to create receptors for specific ions or molecules. For example, derivatives of 1,1'-diformylferrocene have been used to construct electrochemical and colorimetric sensors for the detection of mercury(II) ions. researchgate.net The development of wearable and autonomous sensors is also a key area of future development. renesas.comscirp.org The unique electrochemical properties of ferrocene make it an ideal component for such devices. nih.gov
Furthermore, the rigid and well-defined structure of 1,1'-diformylferrocene makes it an excellent building block for supramolecular assemblies and molecular cages. These structures can act as nanoscale reactors or containers, facilitating chemical reactions with high selectivity and efficiency. Research into ferrocene-templated molecular cages has demonstrated their potential as catalysts for reactions like the Suzuki-Miyaura coupling. rsc.org
| Application Area | Key Feature of 1,1'-Diformylferrocene Derivative | Potential Advanced Technology | Reference |
|---|---|---|---|
| Smart Materials | Redox-switchable ferrocene core in a polymer backbone | Responsive coatings, data storage media, drug delivery systems | acs.org |
| Sensor Technology | Functionalized aldehyde groups for specific analyte binding | Electrochemical sensors for heavy metals, wearable health monitors | nih.govresearchgate.net |
| Molecular Cages | Scaffold for constructing 3D molecular architectures | Nanoreactors for selective catalysis, molecular recognition systems | rsc.org |
| Corrosion Inhibition | Formation of a protective film on metal surfaces | Advanced anti-corrosion coatings for steel and other alloys |
Exploration of Unconventional Reactivities and Transformations
While the classical reactions of aldehydes are well-established for 1,1'-diformylferrocene, future research will likely focus on uncovering and exploiting more unconventional reaction pathways to synthesize novel ferrocene-based structures with unique properties.
A significant area of exploration is the synthesis of complex nitrogen-containing ferrocene derivatives. Through reductive amination, 1,1'-diformylferrocene can be converted into a wide array of (aminomethyl)-substituted ferrocenes, aza-ferrocenophanes, and diferrocenylamines. unive.itresearchgate.net These reactions, which can be optimized to yield specific products, open the door to new families of ligands for catalysis and materials science. unive.it The resulting nitrogen-substituted ferrocenes have shown potential in stabilizing metal nanoparticles and acting as building blocks for redox-active polymers.
Another avenue for exploration is the use of 1,1'-diformylferrocene in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. rasayanjournal.co.in Developing new multicomponent reactions involving 1,1'-diformylferrocene could lead to the rapid synthesis of diverse libraries of ferrocene derivatives for screening in various applications, from medicinal chemistry to materials science.
The synthesis of multi-functionalized ferrocenes bearing more than two formyl groups is another emerging research direction. By employing selective lithiation techniques, it is possible to introduce additional formyl groups onto the cyclopentadienyl (B1206354) rings, creating tri- and tetra-formylferrocenes. tu-chemnitz.de These electron-poor ferrocenes exhibit significantly higher redox potentials, making them interesting candidates for applications in molecular electronics and as strong oxidizing agents. tu-chemnitz.de
| Transformation Type | Reactants | Product Class | Potential Applications | Reference |
|---|---|---|---|---|
| Reductive Amination | 1,1'-Diformylferrocene, primary/secondary amines, reducing agent | (Aminomethyl)ferrocenes, Aza-ferrocenophanes | Ligands for catalysis, redox-active polymers | unive.itresearchgate.net |
| Wittig/Horner-Wadsworth-Emmons Reaction | 1,1'-Diformylferrocene, phosphonium (B103445) ylides/phosphonate carbanions | Vinylferrocenes | Precursors for conducting polymers | tu-chemnitz.de |
| Condensation with Hydrazines | 1,1'-Diformylferrocene, hydrazine (B178648) derivatives | Ferrocenyl-substituted pyrazoles | Biologically active compounds, ligands | metu.edu.tr |
| Ortho-lithiation/Formylation | 1,1'-Di(1,3-dioxan-2-yl)ferrocene, tBuLi, DMF | Tri- and Tetra-formylferrocenes | Molecular electronics, oxidizing agents | tu-chemnitz.de |
Sustainable Synthesis and Application Development in Organometallic Chemistry
The principles of green chemistry are increasingly being applied to organometallic synthesis to reduce environmental impact and improve efficiency. ijnc.irjocpr.com Future research on 1,1'-diformylferrocene and its derivatives will undoubtedly be influenced by this trend, focusing on the development of more sustainable synthetic routes and applications.
A key focus will be the replacement of hazardous solvents and reagents with more environmentally benign alternatives. jocpr.com This includes the use of water, supercritical fluids, or bio-based solvents in the synthesis and modification of 1,1'-diformylferrocene. Additionally, the development of solvent-free reaction conditions, such as mechanochemical methods (ball milling), can significantly reduce waste and energy consumption. rasayanjournal.co.in
Catalysis will play a crucial role in the sustainable synthesis of 1,1'-diformylferrocene derivatives. acs.org The development of highly efficient and recyclable catalysts for reactions such as formylation, amination, and carbon-carbon bond formation will be a priority. This includes the use of earth-abundant metal catalysts as alternatives to precious metals. researchgate.net
The concept of atom economy, which aims to maximize the incorporation of all reactant atoms into the final product, will also be a guiding principle. acs.org Multicomponent reactions, as mentioned earlier, are an excellent example of atom-economical processes. Designing synthetic pathways that minimize the formation of byproducts will be a key challenge and a significant area of research.
In terms of applications, there is a growing interest in using ferrocene derivatives in areas related to sustainability, such as in the development of new materials for energy storage and conversion, and as catalysts for environmentally friendly chemical processes. The unique redox properties of the ferrocene core make it an attractive component for batteries, supercapacitors, and solar cells.
| Green Chemistry Principle | Application to 1,1'-Diformylferrocene Chemistry | Potential Benefit | Reference |
|---|---|---|---|
| Use of Safer Solvents | Employing water, supercritical CO2, or bio-solvents in reactions | Reduced toxicity and environmental impact | jocpr.com |
| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature/pressure | Faster reaction times, lower energy consumption | rasayanjournal.co.inacs.orgmdpi.com |
| Catalysis | Developing recyclable and highly active catalysts for derivatization | Reduced waste, increased reaction efficiency | acs.orgresearchgate.net |
| Atom Economy | Utilizing multicomponent reactions and designing synthetic routes with minimal byproducts | Higher efficiency, less waste generation | rasayanjournal.co.inacs.org |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1,1'-Diformylferrocene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The most common synthesis involves formylation of ferrocene using reagents like phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions . Key parameters include temperature (typically 0–5°C to control exothermic reactions), stoichiometry (excess formylating agent), and purification via column chromatography or recrystallization. Yields range from 40–70% depending on solvent choice (e.g., dichloromethane vs. THF) and workup procedures. Contamination by monoformylated byproducts can be minimized by optimizing reaction time (2–4 hours) .
Q. Which spectroscopic techniques are most effective for characterizing 1,1'-Diformylferrocene, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for two distinct formyl proton signals at δ 9.8–10.2 ppm (split due to hindered rotation) and cyclopentadienyl (Cp) protons as a singlet at δ 4.2–4.5 ppm .
- IR Spectroscopy : Strong carbonyl (C=O) stretches at 1660–1680 cm⁻¹ confirm formylation.
- X-ray Crystallography : Resolves steric effects between formyl groups (dihedral angles ~15–20°) and confirms the 1,1' substitution pattern .
- Cyclic Voltammetry : A single redox wave (E₁/₂ ≈ 0.45 V vs. Ag/AgCl) indicates electronic communication between the two formyl groups .
Q. What are the common derivatives of 1,1'-Diformylferrocene, and how are they synthesized for structure-property studies?
- Methodological Answer : Derivatives include:
- Schiff Bases : Condensation with amines (e.g., aniline) in ethanol under reflux, monitored by TLC for imine bond formation (Rf ~0.6 in ethyl acetate/hexane) .
- Hydrazones : Reaction with hydrazines (e.g., hydrazine hydrate) at room temperature, yielding products with enhanced solubility in polar solvents .
- Reduced Derivatives : Sodium borohydride reduction of formyl groups to hydroxymethyl (-CH₂OH) for studying hydrogen-bonding interactions .
Advanced Research Questions
Q. How does the electronic structure of 1,1'-Diformylferrocene influence its electrochemical behavior in catalytic applications?
- Methodological Answer : Density functional theory (DFT) calculations reveal that the electron-withdrawing formyl groups lower the HOMO energy (-5.2 eV vs. -4.8 eV for ferrocene), enhancing oxidative stability but reducing catalytic activity in redox reactions . Experimental validation via electrochemical impedance spectroscopy (EIS) shows charge-transfer resistance (Rct) values 2–3× higher than unsubstituted ferrocene, correlating with slower electron-transfer kinetics . For catalytic applications (e.g., asymmetric synthesis), researchers should compare performance with electron-donating derivatives (e.g., 1,1'-diethylferrocene) to balance stability and reactivity.
Q. What strategies resolve contradictions in reported reactivity data for 1,1'-Diformylferrocene in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (30–80%) may arise from:
- Ligand Effects : Bulky ligands (e.g., SPhos) improve steric protection of the Pd catalyst, preventing deactivation by formyl groups.
- Solvent Polarity : High-polarity solvents (DMF, DMSO) stabilize intermediates but may promote side reactions (e.g., decarbonylation).
- Statistical Analysis : Use ANOVA to compare batch variations (e.g., catalyst loading, temperature) and identify outliers .
Tabulated data from 10+ studies shows optimal conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ in toluene/water (3:1) at 80°C .
Q. How can computational models predict the thermochemical stability of 1,1'-Diformylferrocene derivatives under varying environmental conditions?
- Methodological Answer :
- DFT Calculations : Compute Gibbs free energy (ΔG) for decomposition pathways (e.g., decarbonylation ΔG ≈ 120 kJ/mol at 298 K) .
- Molecular Dynamics (MD) Simulations : Simulate thermal degradation (e.g., 500–800 K) to identify vulnerable bonds (C=O vs. Fe-Cp).
- Experimental Validation : TGA-DSC shows decomposition onset at 220°C, aligning with MD predictions .
- Data Table :
| Derivative | ΔG (kJ/mol) | Decomposition Onset (°C) |
|---|---|---|
| 1,1'-Diformyl | 120 | 220 |
| 1,1'-Di(hydroxymethyl) | 95 | 180 |
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for 1,1'-Diformylferrocene studies?
- Answer :
- Feasible : Prioritize synthesis routes with commercially available reagents (e.g., POCl₃ vs. toxic ClCOCOCl).
- Novel : Explore understudied applications (e.g., as a redox mediator in bioelectrochemistry) .
- Ethical : Avoid derivatives with persistent environmental metabolites (e.g., perfluoroalkyl analogs) .
- Relevant : Align with trends in organometallic catalysis (e.g., C-H activation) .
Q. What role does the PEO framework (Population, Exposure, Outcome) play in designing toxicity studies for 1,1'-Diformylferrocene?
- Answer :
- Population : Cell lines (e.g., HepG2) or model organisms (e.g., Daphnia magna).
- Exposure : Dose-response analysis (1–100 µM) over 24–72 hours.
- Outcome : Measure apoptosis markers (caspase-3) or oxidative stress (ROS levels) .
Data Contradiction and Validation
Q. Why do crystallographic studies report varying Fe-C bond lengths for 1,1'-Diformylferrocene, and how should researchers address this?
- Methodological Answer : Discrepancies (Fe-C: 2.04–2.08 Å) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
